molecular formula C22H23N3O B2971315 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide CAS No. 1421491-67-9

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide

Cat. No.: B2971315
CAS No.: 1421491-67-9
M. Wt: 345.446
InChI Key: TZTFBQZHBJTCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide is a synthetic compound featuring a pyrroloimidazole core fused with a dihydro ring system. The structure includes a phenylbutanamide moiety attached to the 4-position of a phenyl ring, which is further linked to the pyrroloimidazole at the 3-position.

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-2-19(16-7-4-3-5-8-16)22(26)24-18-12-10-17(11-13-18)20-15-23-21-9-6-14-25(20)21/h3-5,7-8,10-13,15,19H,2,6,9,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTFBQZHBJTCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide is a compound belonging to the pyrrolo[1,2-a]imidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

N 4 6 7 dihydro 5H pyrrolo 1 2 a imidazol 3 yl phenyl 2 phenylbutanamide\text{N 4 6 7 dihydro 5H pyrrolo 1 2 a imidazol 3 yl phenyl 2 phenylbutanamide}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit significant antimicrobial properties. For instance, a study reported that several synthesized compounds showed effective antibacterial and antifungal activities against various pathogens:

CompoundMIC (μg/mL)Activity Spectrum
6b2Staphylococcus aureus
6c4Escherichia coli, Klebsiella pneumoniae
10c8Acinetobacter baumannii

These results indicate that the presence of specific substituents on the phenyl moiety enhances antimicrobial efficacy. Notably, compounds with chlorine substitutions exhibited higher activity levels compared to their fluorinated or methylated counterparts .

Anti-inflammatory Effects

Compounds within this class have also shown promising anti-inflammatory effects. The regulation of cell-mediated immunity and anti-arthritic activity has been observed in related pyrrolo[1,2-a]imidazoles. For example, studies indicated that certain derivatives could alleviate inflammation in models of rheumatoid arthritis by modulating immune responses .

Cytotoxicity and Hemolytic Activity

While some derivatives demonstrate potent antimicrobial activity, concerns regarding cytotoxicity have been raised. For instance, compound 6c displayed significant hemolytic activity against human red blood cells alongside its antibacterial effects. This dual action suggests that the observed antimicrobial efficacy might be partly due to cytotoxic mechanisms rather than selective toxicity towards pathogens .

Study 1: Antibacterial Screening

In a systematic screening of new quaternary salts derived from 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, it was found that 15 out of 18 compounds exhibited notable antibacterial properties. The study highlighted the importance of structural modifications in enhancing activity against resistant strains like Acinetobacter baumannii and Staphylococcus aureus.

Study 2: Anti-inflammatory Activity

A separate investigation into the anti-inflammatory potential of these compounds revealed that certain derivatives could significantly reduce inflammatory markers in vitro. The study utilized various assays to measure cytokine levels in treated cells versus controls.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act through inhibition of specific enzymes involved in inflammatory pathways or by disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Analog: G1Y (N-{[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl]methyl}benzamide)

Key Differences :

  • Substituent Position : G1Y has a pyrroloimidazole substituted at the 2-position, whereas the target compound is substituted at the 3-position .
  • Amide Group : G1Y contains a benzamide group linked via a methylene bridge, while the target compound features a 2-phenylbutanamide chain.
  • Molecular Weight : G1Y has a molecular weight of 317.384 g/mol (C₂₀H₁₉N₃O), whereas the target compound (estimated formula: C₂₄H₂₅N₃O) likely has a higher molecular weight due to the extended butanamide chain.

Implications: The 3-position substitution in the target compound may alter binding interactions in biological targets compared to G1Y.

Structural Analog: (S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide

Key Differences :

  • Core Modifications : This analog (C₁₉H₂₂N₆O) includes a triazole substituent and an o-tolyl group, unlike the target compound’s unadorned phenylbutanamide .
  • Pharmacological Data: The compound in lists a value of 1152 mg kg⁻¹, possibly indicating an LD₅₀ (median lethal dose), which suggests moderate toxicity. No such data is available for the target compound.

Implications :
The absence of a triazole group in the target compound may reduce metabolic complexity. The o-tolyl group in the analog could enhance steric hindrance, affecting target binding compared to the target compound’s phenyl group .

Structural Analog: EP 4 374 877 A2 Compound

Key Differences :

  • Functional Groups : The patented compound (m/z 754 [M+H]⁺) includes trifluoromethyl and pyridyl groups, which are absent in the target compound .
  • Synthetic Pathway : Both compounds involve amide coupling, but the patented compound requires more complex intermediates, such as morpholine derivatives .

Implications : Trifluoromethyl groups in the patented compound likely enhance metabolic stability and lipophilicity. The target compound’s simpler structure may offer advantages in synthetic scalability but could lack the pharmacokinetic benefits of halogenated groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.